molecular formula C19H20N4O2S B2721242 4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-phenylpiperazine-1-carboxamide CAS No. 1171503-65-3

4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-phenylpiperazine-1-carboxamide

Cat. No.: B2721242
CAS No.: 1171503-65-3
M. Wt: 368.46
InChI Key: PKLJZUIKAMTSHW-UHFFFAOYSA-N
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Description

4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-phenylpiperazine-1-carboxamide is a complex organic compound that features a combination of furan, thiazole, piperazine, and carboxamide groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-phenylpiperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a furan-2-yl compound with a thioamide under acidic conditions.

    Attachment of the piperazine group: The thiazole intermediate is then reacted with a piperazine derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Formation of the carboxamide group: Finally, the compound is treated with an appropriate carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The thiazole ring can be reduced under hydrogenation conditions to form dihydrothiazole derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-phenylpiperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(furan-2-yl)thiazole derivatives: These compounds share the thiazole and furan rings but differ in other substituents.

    N-phenylpiperazine derivatives: Compounds with the piperazine and phenyl groups but different functional groups attached.

Uniqueness

4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-phenylpiperazine-1-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]-N-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c24-19(20-15-5-2-1-3-6-15)23-10-8-22(9-11-23)13-18-21-16(14-26-18)17-7-4-12-25-17/h1-7,12,14H,8-11,13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLJZUIKAMTSHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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